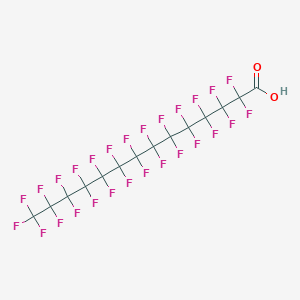

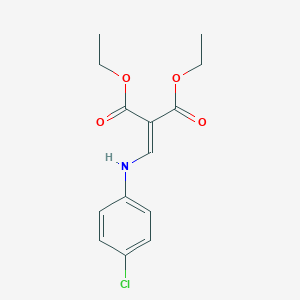

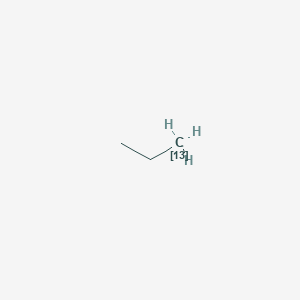

![molecular formula C11H17NO B106204 4-[(Dimethylamino)methyl]-2,5-dimethylphenol CAS No. 16819-05-9](/img/structure/B106204.png)

4-[(Dimethylamino)methyl]-2,5-dimethylphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis de M-100240 implica varios pasos:

- Reacción de 3,4-dihidro-2H-pirano con cianuro de potasio, ácido clorhídrico/ácido acético e hidróxido de potasio en agua : Este paso produce hidantoína.

- Tratamiento con trifluoroacetato de metilo y carbonato de litio en una mezcla en reflujo de butanol/metanol seguido de resolución enzimática con acilasa I : Esto lleva al enantiómero (S) ópticamente puro.

- Conversión en su éster metílico correspondiente usando ortoformiato de trimetilo y ácido clorhídrico en metanol en reflujo .

Hidrólisis de la hidantoína con hidróxido de litio en agua a 135 °C: Esto produce la sal de litio racémica.

Acoplamiento con cloruro de ácido N-ftaloil-L-fenilalanina por medio de N-metilmorfolina en dimetilformamida/diclorometano: Esto proporciona el derivado de ácido alfa-amino-omega-hidroxihexanoico.

Oxidación en condiciones de Swern seguida de tratamiento con peroxomonosulfato de potasio: Esto proporciona el aldehído, que luego se somete a ciclización para proporcionar el derivado de tetrahidropiridina.

Análisis De Reacciones Químicas

M-100240 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones de Swern usando cloruro de oxalilo, dimetilsulfóxido y trietilamina.

Ciclización: La forma aldehído del compuesto puede someterse a ciclización para formar un derivado de tetrahidropiridina.

Hidrólisis: La forma éster del compuesto puede hidrolizarse usando ácido trifluorometanosulfónico/anhídrido trifluoroacético en diclorometano.

Tioacetilación: El compuesto puede tioacetilarse usando ácido tioacético, azodicarboxilato de diisopropilo y trifenilfosfina en tetrahidrofurano.

Aplicaciones Científicas De Investigación

M-100240 tiene varias aplicaciones de investigación científica:

Tratamiento de la hipertensión: Es eficaz para prevenir y regredir la remodelación vascular inducida por hipertensión y la hipertrofia cardíaca.

Investigación cardiovascular: El compuesto se utiliza para estudiar los efectos de la inhibición dual de la enzima convertidora de angiotensina y la neprilisina sobre la salud cardiovascular.

Farmacocinética: La investigación sobre la biodisponibilidad y la farmacocinética de M-100240 ayuda a comprender su absorción y distribución en el cuerpo.

Mecanismo De Acción

M-100240 ejerce sus efectos inhibiendo tanto la enzima convertidora de angiotensina como la neprilisina. Esta doble inhibición conduce a una reducción de la presión arterial, la reversión de la hipertrofia ventricular izquierda y la prevención de la hipertrofia y la dilatación de la aorta y las arterias de resistencia. El compuesto también reduce los niveles de aldosterona y mejora los efectos de la bradicinina .

Comparación Con Compuestos Similares

M-100240 es único debido a su doble inhibición de la enzima convertidora de angiotensina y la neprilisina. Compuestos similares incluyen:

Ramipril: Un inhibidor de la enzima convertidora de angiotensina utilizado para tratar la presión arterial alta y la insuficiencia cardíaca.

M-100240 destaca por su actividad equilibrada y su eficacia en la prevención y regresión de la remodelación vascular inducida por hipertensión y la hipertrofia cardíaca .

Propiedades

Número CAS |

16819-05-9 |

|---|---|

Fórmula molecular |

C11H17NO |

Peso molecular |

179.26 g/mol |

Nombre IUPAC |

4-[(dimethylamino)methyl]-2,5-dimethylphenol |

InChI |

InChI=1S/C11H17NO/c1-8-6-11(13)9(2)5-10(8)7-12(3)4/h5-6,13H,7H2,1-4H3 |

Clave InChI |

UXJAGSSVZDVPFB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1O)C)CN(C)C |

SMILES canónico |

CC1=CC(=C(C=C1O)C)CN(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

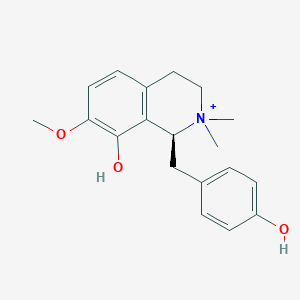

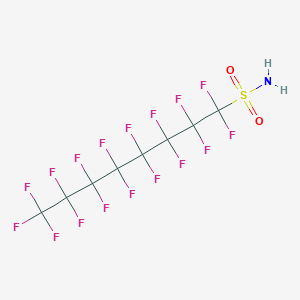

![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)

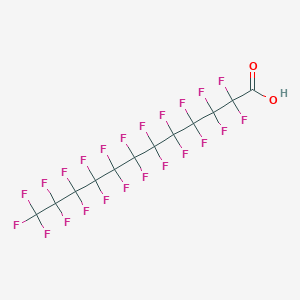

![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)